molecular formula C21H19ClFN5 B2737455 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE CAS No. 892359-66-9

1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE

Cat. No.: B2737455
CAS No.: 892359-66-9
M. Wt: 395.87
InChI Key: JZLIDZRCYYZCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered. The preparation of this compound was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .


Molecular Structure Analysis

The molecular structure of 5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is unique and complex, contributing to its potential in various scientific research domains.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of quinazoline derivatives, including their antibacterial and antifungal activities, have been extensively studied. For example, triazoloquinazoline derivatives have been synthesized and evaluated for their potential against a variety of pathogenic strains, indicating a broad spectrum of bioactivity potential (Panwar & Singh, 2011).
  • Another study focused on the anticancer activities of triazoloquinazoline derivatives, demonstrating that certain compounds within this family possess significant cytotoxicity against various cancer cell lines (Reddy et al., 2015).

Antimicrobial and Antifungal Activities

  • Research into triazoloquinazoline derivatives has revealed their antimicrobial and antifungal properties. For instance, compounds synthesized from quinoline derivatives showed promising antibacterial and antifungal activities, which could be leveraged in developing new therapeutic agents (Holla et al., 2005).

Anticancer Properties

  • The anticancer properties of triazoloquinazoline derivatives have been highlighted in studies examining their effects on human cancer cell lines. These compounds demonstrate the potential to act as effective anticancer agents, with some showing significant cytotoxic effects (Ovádeková et al., 2005).

Molecular Docking and Binding Activity

  • Molecular docking studies have been conducted to understand the binding affinities of triazoloquinazoline derivatives to various biological targets. This research aids in the design of more effective compounds by elucidating their interaction mechanisms at the molecular level (Francis et al., 1991).

Mechanism of Action

The mechanism of action of 5-Azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is not specified in the retrieved data. Its unique structure suggests that it could interact with various biological targets, contributing to its potential in medicine and pharmacology.

Safety and Hazards

The safety data sheet for 5-azepan-1-yl-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline indicates that it is intended only for research and development use by, or directly under the supervision of, a technically qualified individual .

Properties

IUPAC Name

5-(azepan-1-yl)-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5/c22-15-8-9-18-17(13-15)20(27-10-3-1-2-4-11-27)24-21-19(25-26-28(18)21)14-6-5-7-16(23)12-14/h5-9,12-13H,1-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLIDZRCYYZCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.